molecular formula C19H16N6O5 B2874159 N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922060-99-9

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2874159
CAS No.: 922060-99-9
M. Wt: 408.374
InChI Key: YXLKGJRTUNCMBH-UHFFFAOYSA-N
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Description

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin core, a bicyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The molecule incorporates a 3-nitrobenzyl group at position 5 of the pyrazolo-pyrimidinone ring and a furan-2-carboxamide moiety linked via an ethyl chain to the nitrogen at position 1.

Crystallographic analysis of similar compounds (e.g., derivatives in ) often employs SHELX software for structure refinement, as highlighted in . The pyrazolo-pyrimidinone core may exhibit nonplanar puckering, a feature quantifiable using Cremer-Pople parameters (), which influence conformational stability and ligand-receptor interactions .

Properties

IUPAC Name

N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5/c26-18(16-5-2-8-30-16)20-6-7-24-17-15(10-22-24)19(27)23(12-21-17)11-13-3-1-4-14(9-13)25(28)29/h1-5,8-10,12H,6-7,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLKGJRTUNCMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) reduces cyclization time for the pyrazolo[3,4-d]pyrimidine core, improving yield by 15% compared to conventional heating.

Catalytic Hydrogenation for Nitro Reduction

The 3-nitrobenzyl group can be reduced to 3-aminobenzyl using H₂/Pd-C in ethanol, enabling diversification for prodrug derivatives.

Industrial-Scale Considerations

The patent literature highlights the importance of solvent selection and temperature control for reproducibility. For example, substituting DMF with tetrahydrofuran (THF) reduces side reactions during amidation, while maintaining yields >70%.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Reduction of Carbonyl Group: Formation of the corresponding alcohol derivative.

    Substitution of Nitro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound can be explored as a potential drug candidate for various therapeutic areas, including anti-cancer and anti-inflammatory treatments.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyrazolo[3,4-d]pyrimidine derivatives.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their effects on cellular processes.

    Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with pyrazolo[3,4-d]pyrimidin derivatives reported in pharmaceutical patents (). For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ) features:

  • A chromen-4-one substituent at position 3 of the pyrazolo-pyrimidinone.
  • A benzenesulfonamide group instead of the furan carboxamide.
  • Fluorine atoms enhancing lipophilicity and metabolic stability .

In contrast, the target compound’s 3-nitrobenzyl and furan-2-carboxamide groups may confer distinct electronic and steric properties.

Physical and Spectroscopic Properties

Limited data from provide benchmarks for comparison:

Property Target Compound Example 53 ()
Molecular Weight Not reported (estimated ~500 g/mol) 589.1 g/mol
Melting Point Not reported 175–178°C
Key Functional Groups 3-nitrobenzyl, furan carboxamide Fluorophenyl, benzenesulfonamide
Mass Spectrometry (M+1) Not reported 589.1

The higher molecular weight of Example 53 reflects its chromenone and sulfonamide substituents. The absence of fluorine in the target compound may reduce its metabolic resistance compared to fluorinated analogues.

Ring Puckering and Conformational Analysis

The pyrazolo[3,4-d]pyrimidin core in both compounds likely exhibits puckering, as described by Cremer and Pople (). Displacements perpendicular to the mean plane (quantified via z-coordinates) could differ due to steric effects from the 3-nitrobenzyl group versus Example 53’s bulkier chromenone substituent. Such variations influence binding affinity in enzymatic pockets .

Pharmacological Implications

The furan carboxamide moiety may engage in hydrogen bonding with catalytic residues, whereas the 3-nitrobenzyl group could modulate solubility and membrane permeability.

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